molecular formula C20H33NO B310705 N-(2,5-dimethylphenyl)dodecanamide

N-(2,5-dimethylphenyl)dodecanamide

Cat. No.: B310705
M. Wt: 303.5 g/mol
InChI Key: HSJRPHPBPYWCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-Dimethylphenyl)dodecanamide is a synthetic amide derivative characterized by a dodecanamide (C12H23CONH-) group attached to a 2,5-dimethylphenyl ring. The 2,5-dimethyl substitution pattern on the phenyl ring is significant, as it influences electronic properties, lipophilicity, and intermolecular interactions, which are critical for biological activity and material properties.

Properties

Molecular Formula

C20H33NO

Molecular Weight

303.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)dodecanamide

InChI

InChI=1S/C20H33NO/c1-4-5-6-7-8-9-10-11-12-13-20(22)21-19-16-17(2)14-15-18(19)3/h14-16H,4-13H2,1-3H3,(H,21,22)

InChI Key

HSJRPHPBPYWCPL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)C)C

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Parameters of N-(2,5-Dimethylphenyl) Derivatives

Compound Functional Group Torsion Angle (°) Dihedral Angle (°) Hydrogen Bonding Pattern
This compound* Amide (C12) N/A N/A Likely N–H···O (amide)
N-(2,5-Dimethylphenyl)benzenesulfonamide Sulfonamide 62.7 40.4 Inversion dimers via N–H···O(S)
N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide Sulfonamide (nitro) 71.4 51.1 Inversion dimers via N–H···O(S)
N-(2,5-Dimethylphenyl)succinamic acid Carboxylic acid N/A 49.4 Chains via O–H···O and N–H···O

*Structural data for dodecanamide is inferred from analogous amides.

  • Torsion and Dihedral Angles : Sulfonamide derivatives exhibit larger torsion angles (62.7°–71.4°) at the S–N bond compared to carboxylic acid derivatives, reflecting steric and electronic effects of substituents .
  • Hydrogen Bonding : Sulfonamides form inversion dimers via N–H···O(S) interactions, while succinamic acid derivatives incorporate water molecules into their H-bond networks, forming infinite chains .

Functional Group Impact

  • Amides vs. In contrast, sulfonamides (e.g., benzenesulfonamide derivatives) exhibit stronger hydrogen-bonding capacity due to the electron-withdrawing SO2 group, influencing crystallization and solubility .
  • Electron-Donating vs. Withdrawing Groups: While electron-withdrawing substituents (e.g., -NO2) enhance resonance stabilization in sulfonamides, the 2,5-dimethyl groups (electron-donating) increase steric bulk and lipophilicity, which may compensate for reduced electronic effects in biological activity .

Physicochemical Properties

  • Lipophilicity : The C12 chain in dodecanamide contributes to higher logP values compared to sulfonamides or carboxylic acid derivatives, influencing solubility and diffusion kinetics.
  • Melting Points : Sulfonamide derivatives generally exhibit higher melting points due to robust hydrogen-bonded networks (e.g., inversion dimers), whereas amides with flexible chains may display lower melting points .

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